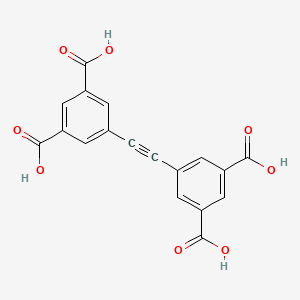

5,5'-(Ethyne-1,2-diyl)diisophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5’-(Ethyne-1,2-diyl)diisophthalic acid is a compound with the formula C₁₈H₁₀O₈ and a molecular weight of 354.26 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid involves the insertion of an ethynylene unit into the molecular backbone . This process is undertaken to expand lattice porosity and introduce an additional interaction site for improved solid-gas adsorption behavior .Molecular Structure Analysis

The midpoint of the triple bond of the main molecule is located on a special position, i.e., about an inversion center . The carboxyl groups are twisted slightly out of the planes of the aromatic rings to which they are attached, making dihedral angles of 24.89 (1) and 7.40 (2) .Chemical Reactions Analysis

When 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde reacts with cyclohexane-1,2-diamine, [3+6] trigonal prism cages are formed . These resulting cages can undergo reversible transformation into [6+12] truncated tetrahedron cages, leading to variations in pore sizes .Physical And Chemical Properties Analysis

The crystal packing of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid features strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . It displays channel-like voids extending along the a-axis direction which contain the dimethyl sulfoxide solvent molecules .Applications De Recherche Scientifique

Coordination Polymers with Metal Ions

5,5'-(Ethyne-1,2-diyl)diisophthalic acid is instrumental in the creation of coordination polymers with various metal ions. Studies demonstrate its ability to form hybrid organic-inorganic assemblies with d-transition metals, resulting in polymeric architectures with three-dimensional connectivity. These properties are enhanced by the flexibility of the ligands, making them valuable in the field of coordination chemistry (Karmakar & Goldberg, 2011).

Synthesis of Tetracarboxylic Ligands

Research has explored the synthesis and structure of tetracarboxylic ligands, including this compound, which are pivotal in the formation of coordination polymers with lanthanoid metal ions. These compounds, characterized by X-ray crystallography, IR spectroscopy, and thermal analysis, demonstrate significant potential in the development of new materials (Karmakar & Goldberg, 2011).

Porous Metal-Organic Frameworks for Gas Adsorption

In the context of gas adsorption and organosulfurs removal, porous metal-organic frameworks (MOFs) constructed from expanded tetracarboxylates, including this compound, exhibit high surface areas and performance. These properties make them suitable for small molecule gases (like CO2 and CH4) adsorption and the removal of refractory organosulfur compounds, highlighting their utility in environmental applications (Luo et al., 2016).

Fluorescent pH Sensors

Research on uranium-based metal-organic frameworks, involving this compound, has led to the development of materials like HNU-39, which demonstrate fluorescence turn-on response under alkaline conditions. Such materials can be effectively used as pH sensors, including in practical applications like sewage treatment (Gu et al., 2020).

Mécanisme D'action

Target of Action

It is known to be used as a linker molecule in the formation of porous metal–organic framework structures .

Mode of Action

The compound interacts with its targets by forming strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . The mid-point of the triple bond of the main molecule is located on a special position, i.e., about an inversion center .

Biochemical Pathways

Its role as a linker molecule suggests it may influence the formation and structure of metal–organic frameworks .

Result of Action

Its role in the formation of porous metal–organic frameworks suggests it may influence the structural properties of these materials .

Safety and Hazards

Orientations Futures

The future directions of research on 5,5’-(Ethyne-1,2-diyl)diisophthalic acid could involve further exploration of its use as a linker molecule in the formation of porous metal–organic framework structures . Its unique properties, such as the ability to form [3+6] trigonal prism cages that can transform into [6+12] truncated tetrahedron cages, make it a promising compound for applications in solid-gas adsorption .

Propriétés

IUPAC Name |

5-[2-(3,5-dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRIPYPPJIRELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2815109.png)

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2815111.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)

![4-[(1-Imidazolyl)methyl]phenylboronic Acid](/img/structure/B2815119.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl](/img/structure/B2815128.png)

![2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B2815129.png)